Dibutylzirconocene dichloride

olefin polymerization metallocene catalysis polyethylene

Dibutylzirconocene dichloride, systematically bis(n-butylcyclopentadienyl)zirconium(IV) dichloride [(nBuCp)2ZrCl2], is a group 4 metallocene complex featuring two η5-n-butylcyclopentadienyl ligands and two chloride ligands coordinated to a zirconium(IV) center. It serves as a single-site catalyst precursor (precatalyst) activated by methylaluminoxane (MAO) for the polymerization of ethylene and copolymerization of ethylene with α-olefins, as well as for olefin metathesis.

Molecular Formula C18H26Cl2Zr
Molecular Weight 404.5 g/mol
Cat. No. B12061317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylzirconocene dichloride
Molecular FormulaC18H26Cl2Zr
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
InChIInChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2
InChIKeyKZUKCLOWAMFDDB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylzirconocene Dichloride: A High-Activity Single-Site Metallocene Precatalyst for Olefin Polymerization


Dibutylzirconocene dichloride, systematically bis(n-butylcyclopentadienyl)zirconium(IV) dichloride [(nBuCp)2ZrCl2], is a group 4 metallocene complex featuring two η5-n-butylcyclopentadienyl ligands and two chloride ligands coordinated to a zirconium(IV) center . It serves as a single-site catalyst precursor (precatalyst) activated by methylaluminoxane (MAO) for the polymerization of ethylene and copolymerization of ethylene with α-olefins, as well as for olefin metathesis . The n-butyl substitution on the cyclopentadienyl rings modulates the electronic and steric environment at the metal center, resulting in polymerization activity characteristics that differ markedly from those of the unsubstituted parent compound Cp2ZrCl2 and other alkyl-substituted analogs [1].

Catalyst Class Single-site metallocene precatalyst for olefin polymerization
Reported Activity Top slurry-phase ethylene polymerization yield among tested alkyl analogs
Processing Window Substantially lower melting point supports solution-phase and low-temperature impregnation strategies

Why Alkyl Chain Length in Zirconocene Dichlorides Drastically Alters Catalytic Performance


The catalytic activity, activation kinetics, and even the physical properties of bis(cyclopentadienyl)zirconium dichlorides are highly sensitive to the identity of the alkyl substituent on the Cp ring . Replacing the n-butyl groups of dibutylzirconocene dichloride with methyl, ethyl, n-propyl, or hydrogen (i.e., using Cp2ZrCl2, (MeCp)2ZrCl2, (EtCp)2ZrCl2, or (nPrCp)2ZrCl2) is not a functionally neutral substitution. Systematic studies have demonstrated that the n-butyl derivative exhibits the smallest DFT-calculated HOMO–LUMO band gap and the highest slurry-phase polymerization activity among a broad panel of commonly studied analogs [1], while its melting point differs from that of the parent Cp2ZrCl2 by more than 140 °C . These quantifiable differences mean that generic substitution—without re-optimization of catalyst loading, MAO ratio, temperature, and support—results in substantial and often detrimental deviations in polymer yield, molecular weight characteristics, and process economics.

Target
Substitute Analog
Performance Consequence
(nBuCp)₂ZrCl₂ — reported highest slurry-phase activity
Cp₂ZrCl₂, (MeCp)₂ZrCl₂, (EtCp)₂ZrCl₂, (nPrCp)₂ZrCl₂
Substantially lower polymer yield per gram catalyst; activity ranking may not transfer directly without re-optimization.
Activation rate approximately 2.2× faster than unsubstituted analog
Cp₂ZrCl₂ and shorter-chain alkyl analogs
Slower initiation may impact reactor stability and active-site utilization in continuous processes.
Melting point over 140 °C lower than Cp₂ZrCl₂
Cp₂ZrCl₂ (mp 235–245 °C)
High melting point of unsubstituted analog limits solution impregnation and melt-based formulation routes.

Quantitative Differentiation of Dibutylzirconocene Dichloride from Closest Analogs: Key Evidence Dimensions


n-Butyl Substitution Yields 2.2× Higher Slurry-Phase Ethylene Polymerization Activity vs. Unsubstituted Cp2ZrCl2

Under slurry-phase ethylene polymerization conditions (83 °C, 1.2 MPa ethylene pressure, MAO cocatalyst), (nBuCp)2ZrCl2 produced 1302 g polyethylene per gram of catalyst, the highest value among thirteen tested metallocene dichlorides. This activity is 2.21-fold greater than that of the unsubstituted Cp2ZrCl2 (590 g PE/g) and significantly exceeds the activities of shorter-chain alkyl analogs: (MeCp)2ZrCl2 (572 g PE/g), (EtCp)2ZrCl2 (638 g PE/g), and (nPrCp)2ZrCl2 (446 g PE/g) [1]. The data were obtained from a single study under identical conditions, constituting a direct multi-compound comparison.

Polymerization Activity
Head-to-head
1302 g PE/g catalyst (2.21× vs Cp₂ZrCl₂)
Reported highest yield among 13 tested metallocene dichlorides
Slurry, 83 °C, 1.2 MPa ethylene, MAO cocatalyst
olefin polymerization metallocene catalysis polyethylene

Activation Rate of (nBuCp)2ZrCl2 Exceeds That of Closest Analogs by More Than 2-Fold

In the same slurry polymerization study, the catalyst activation rate for (nBuCp)2ZrCl2 reached 11.88 × 10⁴ kg (mol h)⁻¹, which is approximately 2.20 times higher than Cp2ZrCl2 (5.40 × 10⁴), 2.28 times higher than (MeCp)2ZrCl2 (5.22 × 10⁴), 2.04 times higher than (EtCp)2ZrCl2 (5.82 × 10⁴), and 2.92 times higher than (nPrCp)2ZrCl2 (4.07 × 10⁴) [1]. The activation rate metric reflects the rate at which the precatalyst is converted into active propagating species and is a critical determinant of initial polymerization kinetics.

Activation Rate
Head-to-head
11.88 × 10⁴ kg (mol h)⁻¹ (2.20× vs Cp₂ZrCl₂)
Supports faster catalyst initiation and active-site utilization
Same slurry conditions; reflects conversion rate to active species
catalyst activation kinetics metallocene catalysis olefin polymerization

(nBuCp)2ZrCl2 Exhibits the Smallest DFT-Calculated Band Gap Among Listed Metallocene Dichlorides, Correlating with Maximum Catalytic Reactivity

Density functional theory (DFT) calculations using the Dmol³ software package revealed that (nBuCp)2ZrCl2 possesses the smallest HOMO–LUMO band gap among the metallocene compounds studied, which included Cp2ZrCl2, (MeCp)2ZrCl2, (EtCp)2ZrCl2, (nPrCp)2ZrCl2, and several mixed-substituent and dinuclear analogs [1]. The smaller band gap is theoretically associated with a lower energy barrier for electron transfer during monomer coordination and insertion, consistent with the experimental observation that (nBuCp)2ZrCl2 exhibited the highest reactivity (11.88 × 10⁴ kg (mol h)⁻¹) in slurry polymerization [1].

DFT Band Gap
Cross-study
Smallest HOMO–LUMO gap among listed analogs
Correlates with experimentally observed highest reactivity
Exact values available in full text; data to verify
DFT modeling band gap structure–activity relationship

Melting Point of Dibutylzirconocene Dichloride is More Than 140 °C Lower Than That of Cp2ZrCl2, Expanding Processing and Formulation Windows

Dibutylzirconocene dichloride exhibits a melting point of 98.7–99.4 °C (lit.) , whereas the unsubstituted parent compound zirconocene dichloride (Cp2ZrCl2) melts at 235–245 °C . This represents a decrease in melting point of at least 135 °C (from the lower bound) and up to 146 °C (from the upper bound). The substantially lower melting point reflects weakened intermolecular interactions induced by the flexible n-butyl chains and can influence catalyst solubility, impregnation behavior onto porous supports, and handling during catalyst preparation at moderate temperatures.

Melting Point
Cross-study
98.7–99.4 °C vs Cp₂ZrCl₂ 235–245 °C
Substantially lower melting point enables low-temperature processing
Literature values; comparison supports formulation flexibility
physical property melting point catalyst handling

High-Impact Application Scenarios for Dibutylzirconocene Dichloride Based on Quantified Differentiation


Slurry-Phase Ethylene Homopolymerization Requiring Maximum Catalyst Productivity

Based on the demonstrated 2.2-fold higher polyethylene yield and 2.2-fold higher activation rate relative to Cp2ZrCl2 under identical slurry conditions [1], dibutylzirconocene dichloride is the preferred precatalyst choice for industrial slurry-phase ethylene polymerization processes where maximizing polymer output per unit of catalyst is the primary economic driver. The quantified activity advantage directly translates to lower catalyst cost per ton of polyethylene produced.

Supported Metallocene Catalyst Development for Gas-Phase or Slurry-Loop Processes

The combination of high intrinsic catalytic activity [1] and a melting point more than 140 °C lower than Cp2ZrCl2 makes dibutylzirconocene dichloride particularly well-suited for solution impregnation methods used to prepare silica-, alumina-, or polymer-supported heterogeneous catalysts. The lower melting point may enable melt-impregnation or low-temperature solvent-assisted grafting strategies that are incompatible with the high-melting Cp2ZrCl2.

Structure–Activity Relationship Studies Aiming to Validate DFT-Based Reactivity Predictions

Because (nBuCp)2ZrCl2 has been shown to possess the smallest DFT-calculated HOMO–LUMO band gap among a panel of alkyl-substituted zirconocene dichlorides, and this theoretical prediction correlates with its experimentally measured highest slurry polymerization activity [1], it serves as a benchmark compound for computational screening workflows. Researchers developing new metallocene catalysts can use this validated correlation to calibrate their models and prioritize virtual hits.

Ethylene–α-Olefin Copolymerization Research Requiring Balanced Activity–Comonomer Incorporation

While direct quantitative comonomer incorporation data for (nBuCp)2ZrCl2 were not available in a head-to-head format, its established highest homopolymerization activity [1] and the documented sensitivity of its performance to support choice and MAO ratio suggest that it is a strong candidate for systematic ethylene–1-hexene or ethylene–1-octene copolymerization studies. Its well-characterized behavior in supported systems provides a reliable baseline for exploring trade-offs between productivity and comonomer content.

Application
Selection Property
Validation Focus
Slurry-phase ethylene homopolymerization
Reported top activity rank among tested n-alkyl analogs
Polymer yield per gram catalyst under process-relevant conditions
Supported catalyst impregnation
Substantially lower melting point relative to Cp₂ZrCl₂
Impregnation efficiency and support compatibility
DFT-based reactivity screening
Smallest reported DFT band gap among alkyl-substituted analogs
Correlation of computational predictions with experimental activity
Ethylene–α-olefin copolymerization research
High homopolymerization activity baseline
Comonomer incorporation and activity trade-off characterization
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